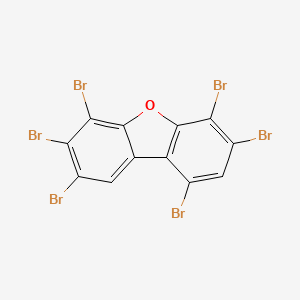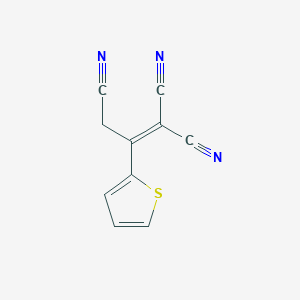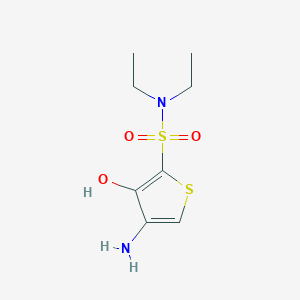![molecular formula C16H22N2O5S2 B14229534 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine CAS No. 725735-91-1](/img/structure/B14229534.png)
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is a chemical compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a tert-butyl disulfide group attached to a propynyl chain, which is further linked to the 2’-deoxyuridine moiety. Nucleoside analogs are often used in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Propynyl Intermediate: The synthesis begins with the preparation of a propynyl intermediate. This is achieved by reacting propargyl alcohol with tert-butyl disulfide in the presence of a base such as sodium hydride.
Coupling with 2’-Deoxyuridine: The propynyl intermediate is then coupled with 2’-deoxyuridine using a palladium-catalyzed cross-coupling reaction. This step requires the use of a palladium catalyst, a ligand, and a base to facilitate the coupling reaction.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency. Industrial production may also involve additional steps for the isolation and purification of the compound to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as DTT and TCEP are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral and anticancer research.
Medicine: Investigated for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The mechanism of action of 5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation. The disulfide group may also contribute to the compound’s activity by forming reactive intermediates that can further disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with an ethynyl group instead of a propynyl group.
5-Iodo-2’-deoxyuridine: Contains an iodine atom at the 5-position instead of a disulfide group.
5-Bromo-2’-deoxyuridine: Similar structure with a bromine atom at the 5-position.
Uniqueness
5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2’-deoxyuridine is unique due to the presence of the tert-butyl disulfide group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets and can enhance the compound’s stability and efficacy in therapeutic applications.
Properties
CAS No. |
725735-91-1 |
|---|---|
Molecular Formula |
C16H22N2O5S2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-[3-(tert-butyldisulfanyl)prop-1-ynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H22N2O5S2/c1-16(2,3)25-24-6-4-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,6-7,9H2,1-3H3,(H,17,21,22)/t11-,12+,13+/m0/s1 |
InChI Key |
VIGNGTFGIZJMMQ-YNEHKIRRSA-N |
Isomeric SMILES |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC(C)(C)SSCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)


![[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B14229480.png)

![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![5-[4-(Methanesulfonyl)phenyl]-N-phenylpyridin-3-amine](/img/structure/B14229513.png)


